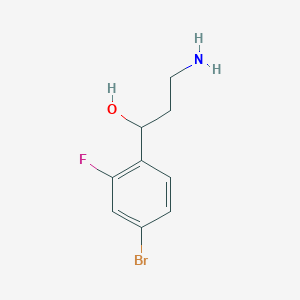3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC17706013
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11BrFNO |
|---|---|
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | 3-amino-1-(4-bromo-2-fluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
| Standard InChI Key | WGHNAERNXDZBFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(CCN)O |
Introduction
3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol is a complex organic compound with a molecular formula of C₉H₁₁BrFNO and a molecular weight of 248.09 g/mol . This compound belongs to the class of amino alcohols, featuring both an amino group and a hydroxyl group, which are crucial for its chemical properties and potential biological activities. It is particularly noted for its applications in medicinal chemistry and organic synthesis.
Synthesis and Applications
The synthesis of 3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol typically involves multi-step organic reactions, including halogenation, amination, and hydroxylation processes. These steps can be optimized using various conditions and techniques, such as continuous flow reactors, to improve yield and purity.
This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of amino and hydroxyl groups allows for hydrogen bonding, which can enhance its affinity for biological targets like enzymes or receptors. Additionally, the bromine and fluorine substituents can modulate its pharmacological properties by affecting its lipophilicity and electronic characteristics.
Research Findings and Potential Uses
Research on 3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol is focused on its applications in drug development and chemical synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic effects.
While specific biological activities or therapeutic applications of this compound are not widely documented, its structural features suggest potential uses in areas such as neurology or oncology, where compounds with similar structures have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume